molecular formula C23H25IN2O2Se B13796181 Quinolinium, 1-ethyl-2-[(3-ethyl-5-methoxy-2(3H)-benzoselenazolylidene)methyl]-6-methoxy-, iodide CAS No. 50378-83-1

Quinolinium, 1-ethyl-2-[(3-ethyl-5-methoxy-2(3H)-benzoselenazolylidene)methyl]-6-methoxy-, iodide

Cat. No.: B13796181
CAS No.: 50378-83-1
M. Wt: 567.3 g/mol
InChI Key: RHVIZBUXTLEOPG-UHFFFAOYSA-M
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Description

Quinolinium, 1-ethyl-2-[(3-ethyl-5-methoxy-2(3H)-benzoselenazolylidene)methyl]-6-methoxy-, iodide is a complex organic compound that belongs to the quinolinium family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Quinolinium, 1-ethyl-2-[(3-ethyl-5-methoxy-2(3H)-benzoselenazolylidene)methyl]-6-methoxy-, iodide typically involves a Knoevenagel condensation reaction. This reaction is carried out by reacting a quinolinium derivative with an appropriate aldehyde in the presence of a base. The reaction conditions often include the use of solvents such as ethanol or methanol and a catalyst like piperidine .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated synthesis systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Quinolinium, 1-ethyl-2-[(3-ethyl-5-methoxy-2(3H)-benzoselenazolylidene)methyl]-6-methoxy-, iodide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the quinolinium nitrogen, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually in anhydrous conditions.

    Substitution: Alkyl halides; often in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolinium oxides, while reduction can produce quinolinium hydrides.

Scientific Research Applications

Quinolinium, 1-ethyl-2-[(3-ethyl-5-methoxy-2(3H)-benzoselenazolylidene)methyl]-6-methoxy-, iodide has several scientific research applications:

Mechanism of Action

The mechanism of action of Quinolinium, 1-ethyl-2-[(3-ethyl-5-methoxy-2(3H)-benzoselenazolylidene)methyl]-6-methoxy-, iodide involves its interaction with specific molecular targets. In biological systems, it may interact with cellular membranes and proteins, leading to changes in cellular function. The compound’s unique structure allows it to participate in various biochemical pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Quinolinium, 1-ethyl-2-[(3-ethyl-5-methoxy-2(3H)-benzoselenazolylidene)methyl]-6-methoxy-, iodide is unique due to its benzoselenazolylidene moiety, which imparts specific electronic and steric properties. This uniqueness makes it particularly valuable in applications requiring precise molecular interactions and stability.

Properties

CAS No.

50378-83-1

Molecular Formula

C23H25IN2O2Se

Molecular Weight

567.3 g/mol

IUPAC Name

3-ethyl-2-[(1-ethyl-6-methoxyquinolin-1-ium-2-yl)methylidene]-5-methoxy-1,3-benzoselenazole;iodide

InChI

InChI=1S/C23H25N2O2Se.HI/c1-5-24-17(8-7-16-13-18(26-3)9-11-20(16)24)14-23-25(6-2)21-15-19(27-4)10-12-22(21)28-23;/h7-15H,5-6H2,1-4H3;1H/q+1;/p-1

InChI Key

RHVIZBUXTLEOPG-UHFFFAOYSA-M

Isomeric SMILES

CCN\1C2=C(C=CC(=C2)OC)[Se]/C1=C/C3=[N+](C4=C(C=C3)C=C(C=C4)OC)CC.[I-]

Canonical SMILES

CCN1C2=C(C=CC(=C2)OC)[Se]C1=CC3=[N+](C4=C(C=C3)C=C(C=C4)OC)CC.[I-]

Origin of Product

United States

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